molecular formula C9H9ClFN B2913049 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 954571-06-3

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2913049
CAS No.: 954571-06-3
M. Wt: 185.63
InChI Key: DRALUZCRYBRUGV-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline (CAS 954571-06-3) is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . It is built on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Recent scientific literature highlights the significant research value of 1,2,3,4-tetrahydroquinoline derivatives as novel retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists . RORγ is an emerging and attractive therapeutic target, particularly for the treatment of castration-resistant prostate cancer (CRPC) . In this context, tetrahydroquinoline-based compounds have demonstrated potent efficacy in inhibiting RORγ transcriptional activity, downregulating androgen receptor (AR) expression, and suppressing tumor growth in preclinical models, providing valuable lead compounds for anti-cancer drug discovery . As a substituted tetrahydroquinoline, this compound may also serve as a versatile synthetic intermediate for further chemical transformations, including Suzuki-Miyaura cross-coupling reactions, to create more complex and diverse structures for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRALUZCRYBRUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954571-06-3
Record name 8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Tetrahydroquinolines

(a) 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline
  • Structure : Bromine replaces chlorine at position 7.
  • Molecular Formula : C₉H₉BrFN (MW: 230.08 g/mol) .
(b) 6,7-Dichloro-1,2,3,4-tetrahydroquinoline
  • Structure : Chlorine at positions 6 and 7 instead of 6 and 8.
  • Molecular Formula : C₉H₈Cl₂N (MW: 208.08 g/mol) .
  • Key Differences : Adjacent chlorines (6,7) may enhance electron-withdrawing effects, impacting redox stability and intermolecular interactions.

Fluorinated and Methyl-Substituted Derivatives

(a) 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
  • Structure : Methyl at position 2; fluorine at 4.
  • Molecular Formula : C₁₀H₁₂FN (MW: 165.21 g/mol) .
  • This derivative lacks the 8-chloro substituent, reducing halogen-mediated interactions.
(b) 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structure: Trifluoromethyl (-CF₃) at position 6; isoquinoline backbone.
  • Molecular Formula : C₁₀H₁₁F₃N·HCl (MW: 253.66 g/mol) .
  • Key Differences : The -CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability but reduce nucleophilicity compared to halogens.

Functionalized Tetrahydroquinolines

(a) 4,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline
  • Structure : Oxo group at position 2; methyl at 4 and 8.
  • Molecular Formula: C₁₁H₁₃NO (MW: 175.23 g/mol) .
  • Key Differences : The oxo group introduces hydrogen-bonding capability, which could enhance target binding but reduce blood-brain barrier penetration.
(b) 5,7-Dibromo-1-formyl-2-methyl-1,2,3,4-tetrahydroquinoline (CE3F4 Derivative)
  • Structure : Dibromo at positions 5,7; formyl and methyl groups.
  • Molecular Formula : C₁₁H₁₀Br₂N₂O (MW: 370.02 g/mol) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
8-Chloro-6-fluoro-THQ C₉H₈ClF₂N 229.62 6-F, 8-Cl High halogen-mediated reactivity
8-Bromo-6-fluoro-THQ C₉H₉BrFN 230.08 6-F, 8-Br Enhanced steric effects
6-Fluoro-2-methyl-THQ C₁₀H₁₂FN 165.21 6-F, 2-CH₃ Increased lipophilicity
6,7-Dichloro-THQ C₉H₈Cl₂N 208.08 6-Cl, 7-Cl Strong electron withdrawal
6-(Trifluoromethyl)-THQ·HCl C₁₀H₁₁F₃N·HCl 253.66 6-CF₃ Metabolic stability
4,8-Dimethyl-2-oxo-THQ C₁₁H₁₃NO 175.23 2-Oxo, 4-CH₃, 8-CH₃ Hydrogen-bonding capability
5,7-Dibromo-1-formyl-2-methyl-THQ C₁₁H₁₀Br₂N₂O 370.02 5,7-Br, 1-CHO, 2-CH₃ Kinase inhibition potential

Research Findings and Implications

  • Halogen Effects : Chlorine and bromine at position 8 improve electrophilicity, facilitating interactions with nucleophilic targets (e.g., enzyme active sites). Fluorine at position 6 enhances metabolic stability due to its strong C-F bond .
  • Methyl vs. Halogen : Methyl groups (e.g., 6-Fluoro-2-methyl-THQ) improve pharmacokinetic properties but may reduce target specificity compared to halogenated analogs .
  • Functional Group Diversity : Oxo and formyl groups expand application scope, enabling use in photodynamic therapy or as synthetic intermediates .

Biological Activity

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClFC_9H_9ClF and features a tetrahydroquinoline core with chlorine and fluorine substituents. The specific positions of these halogens are critical as they influence the compound's reactivity and biological interactions.

Biological Activity

Antimicrobial Properties
Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that related compounds possess both antibacterial and cytotoxic activities, suggesting that this compound may also exhibit similar properties .

Anticancer Potential
The anticancer potential of tetrahydroquinolines has been documented in several studies. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells . The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for further investigation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act on various receptors that play roles in cell signaling and apoptosis.

Case Studies

  • Antibacterial Activity : A study focused on related tetrahydroquinolines found that modifications at the halogen positions significantly affected their antibacterial potency. The research indicated that the presence of chlorine and fluorine enhances interaction with bacterial cell membranes .
  • Cytotoxic Effects : In vitro studies demonstrated that tetrahydroquinoline derivatives could induce cell death in cancer cell lines through apoptosis. The specific pathways involved include caspase activation and mitochondrial dysfunction .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds in its class, a comparison table is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPotential (needs study)Promising (in vitro)Enzyme inhibition; receptor modulation
7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolineHighModerateMembrane interaction; apoptosis induction
7-Chloro-6-fluoro-1-cyclopropyl tetrahydroquinolineModerateHighTargeting specific cancer pathways

Q & A

Q. Advanced

  • Directed ortho-metalation : Using directing groups (e.g., amides) to control halogen placement before fluorination .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields for thermally sensitive intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing reactive intermediates .

How do electronic effects of fluorine and chlorine substituents influence the compound’s reactivity in further functionalization?

Q. Advanced

  • Electron-withdrawing effects : Fluorine at C6 decreases electron density at adjacent positions, favoring nucleophilic attacks at C5 or C7. Chlorine at C8 stabilizes aromatic π-systems, directing electrophilic substitution to para/meta positions .
  • Steric hindrance : The 6-fluoro and 8-chloro groups may impede bulky reagent access, necessitating smaller catalysts (e.g., Pd nanoparticles) for cross-coupling reactions .

What analytical methods ensure purity and quantify trace impurities in research-grade this compound?

Q. Methodological

  • HPLC with UV/FLD detection : Separates impurities using C18 columns; fluorinated analogs show strong UV absorption at 260–280 nm .
  • GC-MS : Detects volatile byproducts (e.g., dehalogenated derivatives) with electron ionization (EI) fragmentation patterns .
  • Elemental analysis : Validates halogen content (Cl/F) via combustion ion chromatography .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation; respiratory protection (P95 masks) for aerosol-prone steps .
  • Waste disposal : Halogenated waste must be segregated and incinerated to prevent environmental release .

What are the potential applications of this compound in antibacterial drug development?

Q. Advanced

  • Quinolone antibiotic precursor : The 8-chloro-6-fluoro scaffold is a key intermediate for fluoroquinolones (e.g., ciprofloxacin analogs), targeting DNA gyrase inhibition .
  • Structure-activity relationship (SAR) studies : Modifications at C1 (e.g., cyclopropyl groups) enhance bacterial permeability and reduce resistance .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Simulates binding to DNA gyrase (PDB ID: 1KZN), highlighting hydrogen bonding with fluoro and chloro substituents .
  • QSAR models : Correlate substituent electronegativity with antimicrobial efficacy, guiding rational design .

What contradictory data exist regarding the compound’s stability under acidic/basic conditions?

Q. Methodological

  • Acidic hydrolysis : Conflicting reports on C6-F bond stability; some studies indicate cleavage at pH < 2, while others show resilience due to steric protection .
  • Mitigation : Buffered conditions (pH 4–6) during synthesis and storage prevent degradation .

How does the compound’s logP value affect its pharmacokinetic properties, and what modifications improve bioavailability?

Q. Advanced

  • LogP ~2.8 : Moderate lipophilicity balances membrane permeability and solubility.
  • Prodrug strategies : Esterification of the tetrahydroquinoline nitrogen increases water solubility (e.g., ethyl carboxylate derivatives) .

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